1-(4-ethylphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Description
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Properties
IUPAC Name |
1-(4-ethylphenyl)-5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O3S/c1-2-13-6-8-15(9-7-13)24-17-11-29(27,28)12-18(17)25(19(24)26)16-5-3-4-14(10-16)20(21,22)23/h3-10,17-18H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAGIUMOURFRAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C19H18F3N3O2S
- Molecular Weight : 397.43 g/mol
- CAS Number : Not specifically listed in the search results, but can be derived from the molecular structure.
The presence of trifluoromethyl and ethylphenyl groups suggests potential interactions with biological targets, making it a candidate for pharmacological studies.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar compounds within the thieno[3,4-d]imidazole family. For instance, compounds with structural similarities have shown efficacy in inhibiting tumor growth in various cancer models.
Case Study: In Vitro Anticancer Activity
A study evaluated the anticancer effects of structurally related imidazole derivatives on human cancer cell lines. The results indicated that these compounds exhibited significant cytotoxicity with IC50 values ranging from 10 to 50 µM, depending on the specific cell line tested. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .
Antimicrobial Activity
Compounds containing thieno[3,4-d]imidazole moieties have also been reported to possess antimicrobial properties. For example, a derivative with similar functional groups demonstrated activity against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | P. aeruginosa | 64 µg/mL |
Neuroprotective Effects
Emerging research suggests that thieno[3,4-d]imidazole derivatives may also exhibit neuroprotective effects. For instance, a study focused on the inhibition of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease.
Case Study: AChE Inhibition
A related compound was tested for its ability to inhibit AChE activity in vitro. The results showed an IC50 value of 25 µM, indicating moderate inhibition compared to standard drugs used in Alzheimer's treatment .
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Enzymatic Activity : Similar compounds have been observed to inhibit key enzymes involved in cancer progression and microbial resistance.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
- Interaction with Receptors : The trifluoromethyl group may enhance binding affinity to specific biological receptors involved in signaling pathways.
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions, including cyclization and substitution steps. Critical parameters include:
- Reagents : Use oxidizing agents (e.g., H₂O₂) to achieve sulfone groups (5,5-dioxide) and catalysts like acids for cyclization .
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates and intermediate stability .
- Temperature : Controlled heating (80–120°C) under reflux improves yield while avoiding decomposition .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Basic: How can structural confirmation be reliably achieved?
Use a combination of spectroscopic and analytical methods:
- NMR : ¹H and ¹³C NMR to confirm substituent positions and ring fusion .
- IR : Detect sulfone (S=O) stretches near 1300–1150 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₂₂H₂₀F₃N₂O₃S₂) .
- X-ray Crystallography : Resolve bond lengths and dihedral angles between the thienoimidazole core and substituents .
Basic: What solvent systems are optimal for solubility and formulation in biological assays?
The compound exhibits moderate solubility in organic solvents (e.g., DMSO, ethanol) due to hydrophobic phenyl/trifluoromethyl groups. For in vitro assays:
- Stock Solutions : Prepare in DMSO (10–20 mM) and dilute in PBS/buffers with <1% DMSO to avoid cytotoxicity .
- Stability : Monitor degradation via HPLC under varying pH (5–9) and temperature (4–37°C) .
Basic: What preliminary biological screening approaches are recommended?
- Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC assays .
- Anti-inflammatory Potential : Measure COX-2 inhibition via ELISA or fluorometric assays .
- Cytotoxicity : Screen against human cell lines (e.g., HEK293, HepG2) using MTT/WST-1 assays .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
- Substituent Effects : Compare analogs with varying substituents (e.g., 4-ethylphenyl vs. 4-methoxyphenyl) on bioactivity .
- Core Modifications : Replace the thienoimidazole core with pyrazoloimidazole to assess scaffold flexibility .
- 3D-QSAR : Use computational models (e.g., CoMFA) to correlate electronic/hydrophobic properties with activity .
Advanced: What mechanistic insights exist for its reactivity in substitution reactions?
- Nucleophilic Aromatic Substitution (SNAr) : The electron-withdrawing trifluoromethyl group activates the phenyl ring for SNAr at the meta position .
- Catalytic Pathways : Acid catalysts (e.g., H₂SO₄) protonate intermediates to stabilize transition states during cyclization .
Advanced: How do crystallographic studies inform conformational dynamics?
- Dihedral Angles : X-ray data reveal a ~45° angle between the thienoimidazole core and 4-ethylphenyl group, influencing steric interactions .
- Hydrogen Bonding : Sulfone oxygen atoms participate in H-bonds with co-crystallized solvents (e.g., ethanol), affecting packing efficiency .
Advanced: How to resolve contradictions in solubility data across studies?
- Method Standardization : Compare solubility measurements under identical conditions (solvent, temperature, agitation) .
- Hansen Solubility Parameters : Calculate HSPs to predict compatibility with solvents like acetone or THF .
Advanced: What strategies enhance oxidative stability of the 5,5-dioxide moiety?
- Protective Groups : Introduce tert-butyl or benzyl groups to shield sulfone oxygens during harsh reactions .
- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent radical-mediated degradation .
Advanced: How can computational modeling predict metabolic pathways?
- Docking Studies : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to identify potential oxidation sites .
- ADMET Prediction : Use tools like SwissADME to forecast bioavailability, logP, and blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
